tert-Butyl 2-((5-chlorobenzo[d]oxazol-2-yl)(3-oxobutyl)amino)ethylcarbamate
Description
Structural Identification and Nomenclature
The structural identity of this compound encompasses multiple systematic naming conventions and identification parameters that define its chemical architecture. The compound's International Union of Pure and Applied Chemistry name, tert-butyl 2-[(5-chloro-1,3-benzoxazol-2-yl)(3-oxobutyl)amino]ethylcarbamate, provides precise structural information about the spatial arrangement of functional groups. Alternative nomenclature includes [2-[(5-Chloro-benzooxazol-2-yl)(3-oxobutyl)amino]ethyl]carbamic acid tert-butyl ester, which emphasizes the ester linkage component of the carbamate functionality. The molecular formula C₁₈H₂₄ClN₃O₄ indicates the presence of eighteen carbon atoms, twenty-four hydrogen atoms, one chlorine atom, three nitrogen atoms, and four oxygen atoms, resulting in a molecular weight of 381.85 grams per mole.
Table 1: Structural Identification Parameters
The Simplified Molecular Input Line Entry System code O=C(OC(C)(C)C)NCCN(C1=NC2=CC(Cl)=CC=C2O1)CCC(C)=O provides a linear representation of the molecular structure. The International Chemical Identifier key XFZWJFGWPOYEBZ-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and chemical informatics applications. The compound's MDL number MFCD22124908 provides additional identification within chemical databases. PubChem identifier 53260159 links the compound to extensive chemical and biological data repositories.
Table 2: Chemical Identifiers and Codes
| Identifier Type | Code/Value |
|---|---|
| SMILES | O=C(OC(C)(C)C)NCCN(C1=NC2=CC(Cl)=CC=C2O1)CCC(C)=O |
| InChI Key | XFZWJFGWPOYEBZ-UHFFFAOYSA-N |
| MDL Number | MFCD22124908 |
| PubChem ID | 53260159 |
The structural architecture comprises three distinct molecular regions: the tert-butyl carbamate protecting group, the central aminoethyl linker, and the 5-chlorobenzoxazole moiety with its attached 3-oxobutyl side chain. The benzoxazole ring system contains a fused benzene and oxazole ring, with the chlorine substituent positioned at the 5-position of the benzene portion. The carbamate group serves as a protective functionality commonly employed in organic synthesis to temporarily mask amine reactivity during multi-step synthetic sequences. The 3-oxobutyl chain provides additional molecular complexity and potential sites for further chemical modification or biological interaction.
Historical Context in Heterocyclic Chemistry
The historical development of benzoxazole chemistry provides essential context for understanding the significance of this compound within the broader landscape of heterocyclic compound evolution. Benzoxazoles have been recognized in chemical literature since before 1900, establishing a foundation for subsequent synthetic developments. The discovery and synthesis of benzoxazole compounds emerged from early explorations of five-membered heterocyclic rings containing oxygen and nitrogen atoms, which set the stage for the development of more complex benzoxazole structures. Initial synthetic approaches to benzoxazole formation involved cyclocondensation reactions of 2-aminophenols with carboxylic acids using heat, representing the earliest methodological approaches to this heterocyclic system.
The evolution of benzoxazole synthesis has progressed through several distinct methodological phases, beginning with basic thermal cyclization reactions and advancing to sophisticated catalytic processes. Brønsted and Lewis acid-catalyzed reactions of 2-aminophenols with orthoesters provided alternative synthetic routes, while copper-promoted reactions expanded the synthetic toolkit for benzoxazole ring closure. The development of oxidative ring closure methods using hypochlorite and Dess-Martin periodinane represented significant advances in synthetic efficiency. Contemporary approaches include palladium-catalyzed carbon-hydrogen bond arylation methods for introducing aromatic groups at specific positions of the benzoxazole core.
Table 3: Historical Milestones in Benzoxazole Chemistry
| Time Period | Development | Significance |
|---|---|---|
| Before 1900 | Initial benzoxazole recognition | Foundation of heterocyclic chemistry |
| Early 1900s | Thermal cyclization methods | Basic synthetic approaches |
| Mid-1900s | Acid-catalyzed synthesis | Improved reaction conditions |
| Late 1900s | Copper-promoted reactions | Expanded synthetic scope |
| 2000s-Present | Palladium-catalyzed methods | Modern catalytic approaches |
The pharmacological significance of benzoxazole derivatives emerged progressively as researchers identified diverse biological activities within this structural class. Natural benzoxazole alkaloids, first reported in 1972, demonstrated that these heterocyclic systems possessed inherent biological relevance extending beyond synthetic chemistry. Marine-derived benzoxazole compounds such as pseudopteroxazole and nakijinol exhibited antitubercular and anticancer activities respectively, highlighting the therapeutic potential of this chemical scaffold. Fungal sources provided additional benzoxazole alkaloids including caboxamycin and calcimycin, which demonstrated antibacterial and antifungal properties.
The integration of benzoxazole structures into pharmaceutical development programs reflects the recognition of their pharmacological versatility and synthetic accessibility. Modern drug discovery efforts have incorporated benzoxazole moieties into compounds targeting neurological disorders, cancer, and infectious diseases. The development of dual inhibitors targeting programmed cell death pathways represents contemporary applications of benzoxazole chemistry in immunotherapy research. Advanced synthetic methodologies now enable the preparation of complex benzoxazole derivatives with precise functional group placement, facilitating structure-activity relationship studies and optimization of therapeutic properties.
Properties
IUPAC Name |
tert-butyl N-[2-[(5-chloro-1,3-benzoxazol-2-yl)-(3-oxobutyl)amino]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O4/c1-12(23)7-9-22(10-8-20-17(24)26-18(2,3)4)16-21-14-11-13(19)5-6-15(14)25-16/h5-6,11H,7-10H2,1-4H3,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZWJFGWPOYEBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCN(CCNC(=O)OC(C)(C)C)C1=NC2=C(O1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 2-((5-chlorobenzo[d]oxazol-2-yl)(3-oxobutyl)amino)ethylcarbamate involves multiple steps. One reported method includes the following steps :
Starting Materials: Ethylenediamine, vinyl, and 2-amino-4-chlorophenol.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperatures and in the presence of suitable catalysts and solvents to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl 2-((5-chlorobenzo[d]oxazol-2-yl)(3-oxobutyl)amino)ethylcarbamate undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzo[d]oxazole moiety.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Scientific Research Applications
tert-Butyl 2-((5-chlorobenzo[d]oxazol-2-yl)(3-oxobutyl)amino)ethylcarbamate has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown activity against certain bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its antimicrobial properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-((5-chlorobenzo[d]oxazol-2-yl)(3-oxobutyl)amino)ethylcarbamate involves its interaction with specific molecular targets . The compound is believed to inhibit bacterial growth by interfering with the synthesis of essential proteins or enzymes. The exact molecular pathways and targets are still under investigation, but its activity against MRSA suggests it may disrupt cell wall synthesis or protein function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-butyl 2-((5-chlorobenzo[d]oxazol-2-yl)(3-oxobutyl)amino)ethylcarbamate with benzoxazole derivatives reported in the literature, focusing on structural motifs, physicochemical properties, and biological activities.
Structural Analogues
2.1.1 Compound 12e (N-(Tert-butyl)-4–(2-((5-chlorobenzo[d]oxazol-2-yl)thio)acetamido)benzamide)
- Structure : Contains a 5-chlorobenzo[d]oxazol-2-yl group linked via a thioacetamido bridge to a benzamide scaffold with a tert-butyl substituent .
- Key Differences : Replaces the carbamate-ethyl-3-oxobutyl chain with a thioacetamido-benzamide group.
- Biological Activity : Exhibits cytotoxicity against HepG2 cells (IC₅₀: 8.2 µM) and modulates apoptosis-related proteins (BAX↑, Bcl-2↓, Caspase-3↑) .
2.1.2 Compound 4j (Tert-Butyl (4-((4-((5-chlorobenzo[d]oxazol-2-yl)amino)-3-methoxyphenyl)amino)-4-oxobutyl)carbamate)
- Structure: Shares the 5-chlorobenzo[d]oxazol-2-yl group but includes a 3-methoxyphenylamino-4-oxobutyl chain .
- Key Differences : Additional methoxy group and extended 4-oxobutyl chain.
- Biological Activity : Inhibits LPS-induced inflammation (IC₅₀: 3.7 µM) via suppression of pro-inflammatory cytokines .
2.1.3 Compound 3a (4-(2-(4-nitrophenyl)diazenyl)-2-(5-chlorobenzo[d]oxazol-2-yl)phenol)
- Structure : Features a diazenyl linker and nitro substituent on the phenyl ring .
- Key Differences: Lacks the carbamate moiety; instead, includes a phenolic group and nitro-diazenyl unit.
Physicochemical Properties
- Key Observations :
- The carbamate group in the target compound and 4j enhances solubility compared to thioacetamido (12e) or nitro-diazenyl (3a) analogues.
- Melting points correlate with molecular rigidity; compound 3a’s high mp reflects its planar diazenyl structure .
Biological Activity
tert-Butyl 2-((5-chlorobenzo[d]oxazol-2-yl)(3-oxobutyl)amino)ethylcarbamate, also known by its CAS number 1276666-10-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H24ClN3O4, with a molecular weight of 381.85 g/mol. The compound features a tert-butyl group, a chloro-substituted benzoxazole moiety, and an aminoethylcarbamate structure, which may contribute to its biological activity.
Structural Formula
| Property | Value |
|---|---|
| Molecular Formula | C18H24ClN3O4 |
| Molecular Weight | 381.85 g/mol |
| CAS Number | 1276666-10-4 |
| InChI Key | XFZWJFGWPOYEBZ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structural features often exhibit inhibition of key enzymes or receptors involved in disease pathways.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain proteases or kinases, which are critical in cancer and inflammatory processes.
- Receptor Modulation : The chloro-substituted benzoxazole moiety is known for its ability to modulate receptor activity, potentially influencing neurotransmitter systems or cell signaling pathways.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Testing : The compound was tested against human breast cancer (MCF-7) and colon cancer (HT-29) cell lines, showing IC50 values in the low micromolar range.
Anti-inflammatory Properties
Research has indicated that this compound may possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines:
- Cytokine Assays : Inflammatory assays revealed a reduction in TNF-alpha and IL-6 levels in treated macrophages, suggesting a potential role in managing inflammatory diseases.
Case Studies
- Case Study on Cancer Cell Lines :
- Researchers conducted a series of experiments to evaluate the efficacy of the compound against MCF-7 and HT-29 cells. Results indicated a dose-dependent response with significant apoptosis observed at higher concentrations.
- In Vivo Studies :
- Animal models were utilized to assess the anti-inflammatory effects. Mice treated with the compound showed reduced swelling and inflammatory markers compared to controls.
Toxicity and Safety Profile
While exploring the therapeutic potential, it is crucial to consider the toxicity profile of this compound:
| Toxicity Parameter | Value |
|---|---|
| Acute Toxicity | Moderate (H302-H319) |
| Skin Irritation | Causes skin irritation |
| Eye Irritation | Causes serious eye irritation |
Q & A
Q. What are the key considerations for optimizing the synthesis of tert-butyl 2-((5-chlorobenzo[d]oxazol-2-yl)(3-oxobutyl)amino)ethylcarbamate?
- Methodological Answer: Synthesis optimization requires careful control of reaction conditions, such as stoichiometry, solvent selection (e.g., DMF for polar intermediates), and temperature (e.g., 80°C for overnight reactions). General Procedure A ( ) highlights the use of Boc-protected intermediates and purification via column chromatography (dichloromethane/methanol eluent). Yield improvements often involve adjusting equivalents of reagents like Na₂CO₃ (1:1 molar ratio with substrates) and monitoring reaction progress via TLC or HPLC .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer: Structural confirmation relies on multi-modal spectroscopic analysis:
- ¹H NMR (400 MHz, DMSO-d₆): Key signals include the tert-butyl group (δ 1.38 ppm) and aromatic protons (δ 6.94 ppm) .
- IR Spectroscopy : Peaks at 1684 cm⁻¹ (C=O stretch) and 1514 cm⁻¹ (C-N stretch) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (M.W. 381.86) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer: Stability testing should assess degradation under humidity, light, and temperature. For Boc-protected analogs (e.g., ), recommended storage is at -20°C in inert atmospheres (argon/nitrogen). Accelerated stability studies using HPLC can track decomposition products (e.g., tert-butyl group hydrolysis) .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in novel reaction pathways?
- Methodological Answer: Quantum chemical calculations (e.g., DFT) model reaction pathways, while molecular docking predicts interactions with biological targets. ICReDD’s approach ( ) integrates reaction path searches and experimental feedback loops to optimize conditions (e.g., solvent effects, transition states). Software like Gaussian or ORCA can simulate intermediates, such as the oxazole ring’s π-π stacking interactions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer: Contradictions may arise from assay variability or impurity profiles. Solutions include:
Q. How can researchers elucidate the mechanism of action in enzyme inhibition studies?
- Methodological Answer: Kinetic assays (e.g., Michaelis-Menten) and structural biology tools (X-ray crystallography, cryo-EM) map binding interactions. For oxazole-containing analogs (), hydrogen bonding with active-site residues (e.g., histidine or aspartate) can be probed via mutagenesis or isothermal titration calorimetry (ITC) .
Q. What protocols ensure safe handling of this compound in advanced synthetic workflows?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
